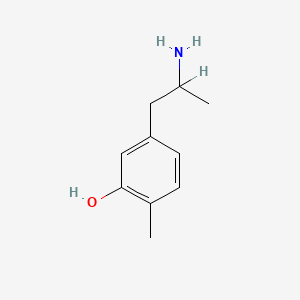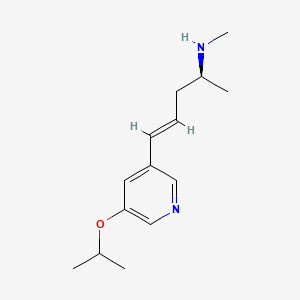
Isproniclina
Descripción general
Descripción
Isproniclina es un fármaco experimental que actúa como agonista parcial en los receptores neuronales de acetilcolina nicotínicos. Se ha investigado su posible uso en el tratamiento de afecciones como la demencia, la enfermedad de Alzheimer y el trastorno por déficit de atención e hiperactividad. This compound es conocida por su unión selectiva de subtipo, que se dirige principalmente al subtipo α4β2 de los receptores de acetilcolina nicotínicos .
Aplicaciones Científicas De Investigación
Química: Isproniclina sirve como un compuesto modelo para estudiar las interacciones con los receptores de acetilcolina nicotínicos.
Biología: Se utiliza para investigar el papel de los receptores nicotínicos en las funciones cognitivas y la neuroprotección.
Medicina: this compound se ha explorado como tratamiento para trastornos cognitivos, incluida la demencia y la enfermedad de Alzheimer. También ha mostrado potencial en el tratamiento del trastorno por déficit de atención e hiperactividad.
Industria: Las propiedades neuroprotectoras del compuesto lo convierten en un candidato para el desarrollo de nuevos agentes terapéuticos
Mecanismo De Acción
Isproniclina ejerce sus efectos actuando como agonista parcial en los receptores neuronales de acetilcolina nicotínicos, específicamente en el subtipo α4β2. Esta interacción conduce a la modulación de la liberación de neurotransmisores, mejorando las funciones cognitivas y brindando neuroprotección. Los objetivos moleculares involucrados incluyen los receptores de acetilcolina nicotínicos, que desempeñan un papel crucial en la transmisión sináptica y la plasticidad .
Análisis Bioquímico
Biochemical Properties
Ispronicline is an orally active, brain-selective α4β2 nicotine acetylcholine receptor (nAChR) partial agonist . It binds to the α4β2 nAChR with high affinity (Ki=11 nM) and is highly selective to other nAChRs such as α7 nAChR and α3β4 nAChR .
Cellular Effects
Ispronicline has been shown to have antidepressant, nootropic, and neuroprotective effects . It has been used in phase II clinical trials for the treatment of dementia and Alzheimer’s disease, but is no longer under development . It has also been investigated as a potential treatment for ADHD .
Molecular Mechanism
The molecular mechanism of Ispronicline involves its action as a partial agonist at neural nicotinic acetylcholine receptors . It binds primarily to the α4β2 subtype . The binding of Ispronicline to these receptors influences the release of various neurotransmitters, which can have effects on cognition and memory .
Temporal Effects in Laboratory Settings
In laboratory settings, Ispronicline has been shown to induce sustained acetylcholine release from the cortex, showing potency in animal models of cognition and attention
Dosage Effects in Animal Models
In animal models, Ispronicline has shown significant improvement in ADHD symptoms with dosages of 50 mg/day
Metabolic Pathways
As a nicotinic acetylcholine receptor agonist, it is likely to be involved in cholinergic signaling pathways .
Subcellular Localization
As a nicotinic acetylcholine receptor agonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .
Métodos De Preparación
La síntesis de isproniclina implica varios pasos, incluida la formación de la estructura central y la introducción de grupos funcionales. La ruta sintética normalmente comienza con la preparación del anillo de piridina, seguida de la adición del grupo isopropóxido y la formación de la cadena lateral pent-4-en-2-amina. Las condiciones de reacción a menudo implican el uso de reactivos como la metilamina y el alcohol isopropílico .
Análisis De Reacciones Químicas
Isproniclina experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Isproniclina es única en su unión selectiva de subtipo a los receptores de acetilcolina nicotínicos α4β2. Los compuestos similares incluyen:
Rivaniclina: Otro agonista del receptor nicotínico con propiedades similares de mejora cognitiva.
ABT-418: Un compuesto con un perfil similar en términos de selectividad del receptor nicotínico pero con diferentes propiedades farmacocinéticas.
Galantamina: Un fármaco colinérgico utilizado para tratar la enfermedad de Alzheimer, que también tiene un efecto potenciador alostérico sobre los receptores nicotínicos
Los efectos cognitivos prolongados de this compound y sus propiedades neuroprotectoras la distinguen de estos compuestos similares, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCVIAXDAUMJJP-PZBABLGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027512 | |
| Record name | Ispronicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252870-53-4 | |
| Record name | Ispronicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252870-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ispronicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispronicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ispronicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPRONICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


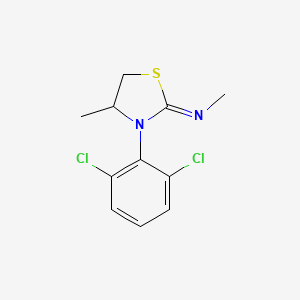
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)
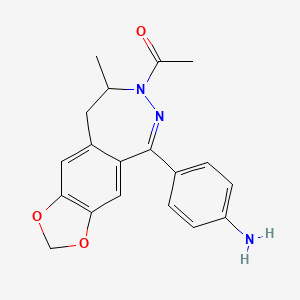
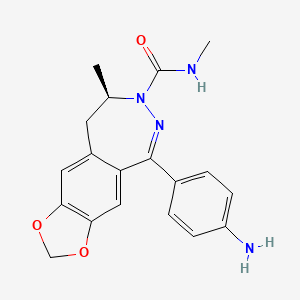
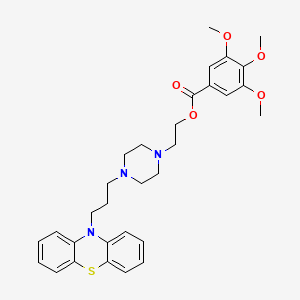

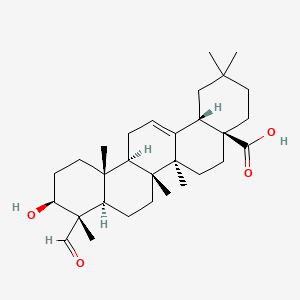
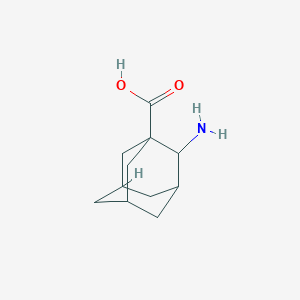
![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
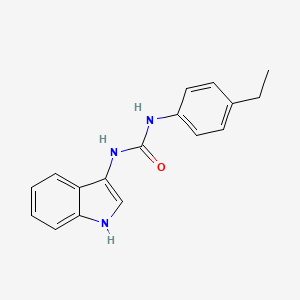
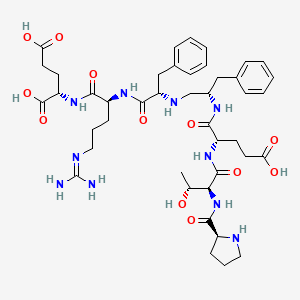
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

